molecular formula C17H23N3O3 B2437431 (4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone CAS No. 700860-62-4

(4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone

Cat. No.: B2437431
CAS No.: 700860-62-4
M. Wt: 317.389
InChI Key: GRABUYZRTNLRNB-UHFFFAOYSA-N
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Description

(4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone is a complex organic compound that features a piperazine ring substituted with a 4-methylbenzoyl group and a morpholino group

Scientific Research Applications

(4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features.

    Biological Studies: It is used in studies to understand its interaction with biological targets.

    Pharmacology: Research focuses on its potential therapeutic effects and pharmacokinetics.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of similar compounds involves inhibition of the aldo-keto reductase enzyme AKR1C3 . These compounds have been shown to be potent and very isoform-selective inhibitors of AKR1C3 .

Future Directions

Future research could focus on further elucidating the mechanism of action of “(4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone” and similar compounds, as well as exploring their potential therapeutic applications in the treatment of leukemia and hormone-related cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.

    Introduction of the 4-Methylbenzoyl Group: The piperazine ring is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to introduce the 4-methylbenzoyl group.

    Attachment of the Morpholino Group: Finally, the morpholino group is introduced through the reaction of the intermediate compound with morpholine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the benzoyl and morpholino groups.

    Substitution: Substituted piperazine derivatives.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone: Unique due to the combination of piperazine, benzoyl, and morpholino groups.

    This compound analogs: Compounds with similar structures but different substituents on the piperazine or morpholino rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(4-methylphenyl)-[4-(morpholine-4-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-14-2-4-15(5-3-14)16(21)18-6-8-19(9-7-18)17(22)20-10-12-23-13-11-20/h2-5H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRABUYZRTNLRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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